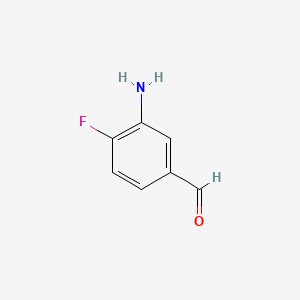

3-Amino-4-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMDGMKHHDLUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Amino-4-fluorobenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional molecular architecture, featuring an amine, a fluorine atom, and an aldehyde group on a benzene ring, makes it a versatile building block for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups imparts specific electronic and steric properties that are instrumental in modulating the biological activity and material characteristics of its derivatives.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4-fluorobenzaldehyde. A thorough understanding of these characteristics is paramount for its effective utilization in research and development, enabling rational experimental design, optimization of reaction conditions, and the prediction of the behavior of resulting compounds. This document delves into the structural and electronic properties, spectroscopic profile, and key physicochemical parameters of 3-Amino-4-fluorobenzaldehyde, offering field-proven insights and detailed experimental protocols for its characterization.

Chemical Identity and Molecular Structure

3-Amino-4-fluorobenzaldehyde is systematically named and identified by its Chemical Abstracts Service (CAS) registry number.

| Identifier | Value |

| Chemical Name | 3-Amino-4-fluorobenzaldehyde |

| CAS Number | 1005507-27-6 |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| Canonical SMILES | O=CC1=CC=C(F)C(N)=C1 |

The molecular structure of 3-Amino-4-fluorobenzaldehyde is characterized by a benzene ring substituted with an aldehyde group (-CHO) at position 1, an amino group (-NH₂) at position 3, and a fluorine atom (-F) at position 4. The interplay of these substituents dictates the molecule's reactivity and physical properties. The electron-donating amino group and the electron-withdrawing aldehyde and fluorine groups create a unique electronic environment on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Amino-4-fluorobenzaldehyde is essential for its handling, storage, and application in chemical synthesis.

Physical State and Appearance

The hydrochloride salt of 3-Amino-4-fluorobenzaldehyde is typically a dark-brown powder. The free base is expected to be a solid at room temperature, though specific descriptions of its appearance are not consistently available in the literature.

Melting and Boiling Points

Solubility

Detailed experimental solubility data for 3-Amino-4-fluorobenzaldehyde in a range of common laboratory solvents is not extensively documented. However, based on its structure, it is anticipated to exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), and limited solubility in nonpolar solvents like hexane. Its solubility in aqueous solutions is expected to be pH-dependent due to the presence of the basic amino group.

Acidity/Basicity (pKa)

Experimental Protocol for pKa Determination via UV-Vis Spectrophotometry

The pKa of 3-Amino-4-fluorobenzaldehyde can be determined experimentally using UV-Vis spectrophotometry by monitoring the change in absorbance at a specific wavelength as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

-

Preparation of Stock Solution: Prepare a stock solution of 3-Amino-4-fluorobenzaldehyde in a suitable solvent (e.g., methanol or water).

-

Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution.

-

UV-Vis Measurement: Record the UV-Vis spectrum of each sample from 200 to 400 nm.

-

Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule. Plot the absorbance at this wavelength against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 3-Amino-4-fluorobenzaldehyde. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the amine protons.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The chemical shifts will be influenced by the electronic effects of the substituents.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically between δ 185 and 195 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

-

C-F Coupling: The presence of the fluorine atom will result in through-bond C-F coupling, which can be observed for the carbon directly bonded to fluorine and for carbons two and three bonds away.

Experimental Protocol for NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-4-fluorobenzaldehyde in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay may be necessary.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-4-fluorobenzaldehyde will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weak bands around 2720 and 2820 cm⁻¹.

-

C=O Stretching: A strong absorption band for the carbonyl group of the aldehyde, expected in the range of 1680-1700 cm⁻¹.

-

C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

-

C-F Stretching: A strong absorption band in the 1100-1300 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 3-Amino-4-fluorobenzaldehyde is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. The presence of the amino group, a strong auxochrome, will likely cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzaldehyde. The position of the λmax can be influenced by the solvent polarity.

Synthesis and Reactivity

3-Amino-4-fluorobenzaldehyde is a valuable synthetic intermediate. One common synthetic route involves the reduction of the corresponding nitro compound, 4-fluoro-3-nitrobenzaldehyde.

Illustrative Synthetic Pathway: Reduction of 4-Fluoro-3-nitrobenzaldehyde

A common method for the synthesis of 3-Amino-4-fluorobenzaldehyde is the reduction of 4-fluoro-3-nitrobenzaldehyde. This transformation can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Caption: Synthesis of 3-Amino-4-fluorobenzaldehyde from 4-fluoro-3-nitrobenzaldehyde.

The reactivity of 3-Amino-4-fluorobenzaldehyde is governed by its three functional groups. The aldehyde can undergo nucleophilic addition and condensation reactions. The amino group can be acylated, alkylated, or diazotized. The aromatic ring is activated towards electrophilic substitution, with the directing effects of the substituents influencing the position of incoming electrophiles.

Applications in Drug Discovery and Materials Science

The unique structural features of 3-Amino-4-fluorobenzaldehyde make it a valuable precursor in the synthesis of various biologically active molecules and functional materials.

Kinase Inhibitors

A significant application of 3-Amino-4-fluorobenzaldehyde is in the synthesis of kinase inhibitors[3]. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. 3-Amino-4-fluorobenzaldehyde serves as a key building block for the construction of heterocyclic scaffolds, such as benzoquinazolines, which can act as potent and selective kinase inhibitors[3]. The amino and aldehyde functionalities allow for the facile construction of the core ring system, while the fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

Other Medicinal Chemistry Applications

The fluorinated aminobenzaldehyde scaffold is also found in other classes of bioactive molecules. The presence of fluorine can improve metabolic stability, bioavailability, and binding affinity of drug candidates.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Amino-4-fluorobenzaldehyde is not widely available, information for its hydrochloride salt and other related fluorinated benzaldehydes provides guidance on its safe handling.

-

Hazards: The hydrochloride salt is listed as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Similar benzaldehyde derivatives are often flammable and harmful if swallowed[6][7].

-

Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere[8]. For the hydrochloride salt, storage at 2-8°C is recommended.

Conclusion

3-Amino-4-fluorobenzaldehyde is a chemical intermediate of significant value, particularly in the realm of medicinal chemistry for the development of targeted therapeutics like kinase inhibitors. Its physicochemical properties, dictated by the interplay of its amino, fluoro, and aldehyde functional groups, are fundamental to its reactivity and application. This guide has provided a detailed overview of these properties, along with methodologies for their characterization. As research in drug discovery and materials science continues to advance, the utility of versatile building blocks like 3-Amino-4-fluorobenzaldehyde is poised to expand, underscoring the importance of a comprehensive understanding of their chemical nature.

References

-

ChemSrc. 4-Fluorobenzaldehyde. (2025-08-20). [Link]

-

NIST. Benzaldehyde, 3-fluoro-. [Link]

-

PubChem. 3-Fluoro-4-hydroxybenzaldehyde. [Link]

-

Pharmaffiliates. 3-Amino-4-fluorobenzaldehyde. [Link]

-

RSC Publishing. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. [Link]

- Google Patents. Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. |1005507-27-6||MFCD09955452|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 3. 3-Amino-4-fluorobenzaldehyde [srdpharma.com]

- 4. 4-Fluorobenzaldehyde | CAS#:459-57-4 | Chemsrc [chemsrc.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 1005507-27-6|3-Amino-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Structural Analysis and Conformation of 3-Amino-4-fluorobenzaldehyde

Introduction

3-Amino-4-fluorobenzaldehyde is an aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block stems from the unique interplay of its functional groups: a reactive aldehyde, an electron-donating amino group, and an electron-withdrawing fluorine atom. This substitution pattern on the benzene ring gives rise to a nuanced electronic and steric profile, which in turn dictates its reactivity, intermolecular interactions, and ultimately its biological activity. A thorough understanding of the three-dimensional structure and conformational preferences of this molecule is paramount for researchers aiming to leverage its properties in the design of novel therapeutics.

This technical guide provides a comprehensive analysis of the structural features and conformational landscape of 3-Amino-4-fluorobenzaldehyde. We will delve into both experimental and computational methodologies for its characterization, offering field-proven insights into the causality behind experimental choices and ensuring that the described protocols are self-validating.

Molecular Structure and Physicochemical Properties

3-Amino-4-fluorobenzaldehyde, with the chemical formula C₇H₆FNO, possesses a molecular weight of approximately 139.13 g/mol . The molecule consists of a benzene ring substituted with an amino group at position 3, a fluorine atom at position 4, and a formyl (aldehyde) group at position 1.

| Property | Value | Source |

| CAS Number | 1005507-27-6 | [1] |

| Molecular Formula | C₇H₆FNO | [1] |

| Molecular Weight | 139.13 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |

The arrangement of the substituents on the aromatic ring is crucial. The amino group is a strong activating group and an ortho-, para- director, while the fluorine atom is a deactivating group but also an ortho-, para- director. The aldehyde group is a deactivating group and a meta- director. This electronic interplay influences the molecule's reactivity in synthetic transformations.

Conformational Analysis: Theoretical Considerations

The conformational flexibility of 3-Amino-4-fluorobenzaldehyde primarily arises from the rotation around the C-C bond connecting the aldehyde group to the benzene ring and the orientation of the amino group.

Rotational Barrier of the Aldehyde Group

The aldehyde group can be either coplanar with the benzene ring or twisted out of the plane. A planar conformation is generally favored due to the stabilizing effect of π-conjugation between the carbonyl group and the aromatic system. Computational studies on para-substituted benzaldehydes have shown that the rotational barrier around the phenyl-formyl bond is a useful parameter for quantifying the electron-donating substituent effect.[1] For 3-Amino-4-fluorobenzaldehyde, the electron-donating amino group is expected to enhance the resonance stabilization of the planar conformation.

Intramolecular Hydrogen Bonding

A key structural feature to consider is the potential for intramolecular hydrogen bonding between the hydrogen atoms of the amino group and the oxygen atom of the aldehyde group. The formation of a five-membered ring through an N-H···O hydrogen bond would significantly stabilize a specific planar conformation of the molecule.[2][3] This type of intramolecular hydrogen bond is a well-documented phenomenon in ortho-substituted anilines and related compounds.[4] The presence and strength of this interaction can be investigated using both spectroscopic techniques and computational modeling.

Experimental Structural Elucidation

A multi-faceted experimental approach is essential for a comprehensive structural analysis of 3-Amino-4-fluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and conformational features of molecules in solution.

-

¹H NMR: The chemical shifts of the aromatic protons can provide insights into the electronic environment of the ring. The aldehyde proton typically appears as a singlet in the downfield region (around 9-10 ppm). The protons of the amino group will also be visible, and their chemical shift can be sensitive to hydrogen bonding.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly the carbonyl carbon and the carbons of the aromatic ring, are indicative of the electronic distribution within the molecule.

-

¹⁹F NMR: As fluorine is a spin-1/2 nucleus, ¹⁹F NMR can provide valuable information about the local environment of the fluorine atom.[5]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to probe through-space proximity between protons. An NOE between the aldehyde proton and one of the amino protons would provide strong evidence for the presence of an intramolecular hydrogen bond and a specific planar conformation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-4-fluorobenzaldehyde in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

-

Analyze the chemical shifts for evidence of electronic effects from the substituents.

-

Carefully examine the NOESY/ROESY spectrum for cross-peaks that indicate spatial proximity between the aldehyde and amino protons.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Caption: Workflow for single-crystal X-ray diffraction analysis.

The resulting crystal structure would be expected to reveal a largely planar conformation of the molecule, likely stabilized by both intramolecular N-H···O hydrogen bonding and intermolecular interactions such as hydrogen bonding and π-π stacking.[6]

Computational Structural Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying molecular conformation.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to:

-

Optimize the geometry of different possible conformers of 3-Amino-4-fluorobenzaldehyde.

-

Calculate the relative energies of these conformers to determine the most stable structures.

-

Predict NMR chemical shifts, which can be compared with experimental data for validation.

-

Analyze the electronic properties of the molecule, such as the molecular electrostatic potential and frontier molecular orbitals.

-

Investigate the nature and strength of the intramolecular hydrogen bond using techniques like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis.

-

Structure Building: Construct the 3D structure of 3-Amino-4-fluorobenzaldehyde using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization and Frequency Calculation: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Frequency calculations should be performed to confirm that the optimized structures correspond to true energy minima.

-

Energy Analysis: Compare the relative electronic energies (including zero-point vibrational energy corrections) of the conformers to identify the global minimum and the population of each conformer at a given temperature.

-

Property Calculation: For the most stable conformer(s), calculate properties such as NMR chemical shifts, molecular orbitals, and electrostatic potential.

Caption: Computational workflow for conformational analysis.

Conclusion

The structural analysis of 3-Amino-4-fluorobenzaldehyde reveals a molecule with a preferred planar conformation, significantly influenced by the interplay of its amino, fluoro, and aldehyde substituents. The potential for a stabilizing intramolecular hydrogen bond between the amino and aldehyde groups is a key determinant of its conformational landscape. A combined approach of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and DFT calculations is essential for a complete and accurate understanding of its three-dimensional structure. The insights gained from such a comprehensive analysis are invaluable for medicinal chemists and drug development professionals seeking to rationally design and synthesize novel bioactive compounds based on the 3-Amino-4-fluorobenzaldehyde scaffold.

References

- Schaffner, A.-K., D., & D., F. (2022). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.

- Krasavin, M. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules.

-

National Center for Biotechnology Information. (n.d.). 4-Fluorobenzaldehyde. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-4-fluorobenzaldehyde. In PubChem. Retrieved from [Link]

- López, A., et al. (2022).

- Supporting Information for a public

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3-fluorobenzaldehyde. In PubChem. Retrieved from [Link]

- Ros-Pardo, D., et al. (2022).

- Ching, C. B., et al. (2020).

- Hansen, P. E., et al. (2019). Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. Molecules.

- El-Sayed, N. N. E., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules.

- van der Heijden, A. E. D. M., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.

- Wang, Y., et al. (2021). A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. RSC Advances.

- Szymankiewicz, A., et al. (2023).

- Kim, S. J., et al. (2022). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Digital Commons @ Liberty University.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10752E [pubs.rsc.org]

Spectroscopic Characterization of 3-Amino-4-fluorobenzaldehyde: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-4-fluorobenzaldehyde (C₇H₆FNO), a valuable building block in pharmaceutical and materials science research. While a complete set of publicly available, experimentally-derived spectra for this specific isomer is limited, this document leverages established spectroscopic principles and comparative data from closely related analogs to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Introduction: The Significance of 3-Amino-4-fluorobenzaldehyde

3-Amino-4-fluorobenzaldehyde belongs to a class of substituted aromatic aldehydes that are of significant interest in organic synthesis. The presence of three distinct functional groups—an aldehyde, a primary amine, and a fluorine atom—on the benzene ring imparts a unique reactivity profile, making it a versatile precursor for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and novel drug candidates. The fluorine substituent can significantly influence the molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity, a principle widely exploited in medicinal chemistry.

Accurate structural elucidation through spectroscopic methods is a critical first step in any research and development workflow involving this compound. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for its identification and quality control.

Molecular Structure and Spectroscopic Correlation

The isomeric arrangement of the substituents on the benzene ring is the primary determinant of the resulting spectroscopic data. The following diagram illustrates the structure of 3-Amino-4-fluorobenzaldehyde and the key spectroscopic techniques used for its characterization.

Caption: Workflow for the structural elucidation of 3-Amino-4-fluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-Amino-4-fluorobenzaldehyde.

Predicted ¹H NMR Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.2-7.4 | Multiplet | 1H | Aromatic proton (H-5) |

| ~7.0-7.2 | Multiplet | 1H | Aromatic proton (H-6) |

| ~6.8-7.0 | Multiplet | 1H | Aromatic proton (H-2) |

| ~4.0-5.0 | Broad Singlet | 2H | Amino protons (-NH₂) |

Causality Behind Predictions:

-

Aldehyde Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a distinct singlet far downfield.

-

Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The fluorine atom will cause splitting of adjacent proton signals (H-5). The amino group is electron-donating, while the aldehyde group is electron-withdrawing, leading to a complex splitting pattern for the aromatic protons.

-

Amino Protons: The protons of the primary amine will appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the NMR solvent. The chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbon (C=O) |

| ~150-160 (d, ¹JCF) | Carbon attached to fluorine (C-4) |

| ~135-145 (d) | Carbon attached to amino group (C-3) |

| ~125-135 | Aromatic carbon (C-5) |

| ~120-130 (d) | Aromatic carbon (C-1) |

| ~115-125 (d) | Aromatic carbon (C-6) |

| ~110-120 (d) | Aromatic carbon (C-2) |

Causality Behind Predictions:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.

-

Carbon-Fluorine Coupling: The carbon directly bonded to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹JCF). Other nearby carbons will also show smaller couplings to the fluorine atom.

-

Substituent Effects: The electron-donating amino group will shield the carbon it is attached to (C-3), while the electron-withdrawing aldehyde group will deshield adjacent carbons.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra for 3-Amino-4-fluorobenzaldehyde would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| ~2820 and ~2720 | C-H stretch (Fermi doublet) | Aldehyde |

| ~1700-1680 | C=O stretch | Aldehyde |

| ~1600 and ~1475 | C=C stretch | Aromatic Ring |

| ~1250-1100 | C-F stretch | Aryl-Fluorine |

| ~1350-1250 | C-N stretch | Aromatic Amine |

Causality Behind Predictions:

-

N-H Stretch: The primary amine will show two characteristic stretching bands in the high-frequency region.

-

Aldehyde C-H and C=O Stretches: The aldehyde group is readily identified by the C-H stretch (often appearing as a doublet) and the strong, sharp C=O stretching absorption.

-

Aromatic Vibrations: The C=C stretching vibrations of the benzene ring appear in the 1600-1475 cm⁻¹ region.

-

C-F and C-N Stretches: The absorptions for the carbon-fluorine and carbon-nitrogen single bonds are found in the fingerprint region of the spectrum.

Experimental Protocol for IR Analysis

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid or liquid sample.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the 3-Amino-4-fluorobenzaldehyde sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Predicted m/z | Assignment |

| 139 | Molecular ion [M]⁺ |

| 138 | [M-H]⁺ |

| 111 | [M-CO]⁺ |

| 110 | [M-CHO]⁺ |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (139.13 g/mol ).

-

Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺) or carbon monoxide ([M-CO]⁺).

Experimental Protocol for MS Analysis

Electron Ionization (EI) is a standard method for the analysis of small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO | PubChem[1] |

| Molecular Weight | 139.13 g/mol | PubChem[1] |

| CAS Number | 1005507-27-6 | BLD Pharm |

| Physical Form | Expected to be a solid at room temperature | N/A |

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-Amino-4-fluorobenzaldehyde. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar molecules. As with any predictive analysis, it is recommended to confirm these findings with experimentally acquired data whenever possible.

References

-

PubChem. 4-Fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Aminobenzaldehyde. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. 4-Amino-3-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Researcher's Comprehensive Guide to Procuring High-Purity 3-Amino-4-fluorobenzaldehyde for Drug Discovery

For researchers, scientists, and drug development professionals, the integrity of a synthetic route is critically dependent on the quality of its starting materials. 3-Amino-4-fluorobenzaldehyde is a key building block in the synthesis of numerous pharmaceutical compounds, particularly in the realm of kinase inhibitors. Its strategic importance necessitates a thorough understanding of its procurement, quality assessment, and application. This in-depth technical guide provides expert insights into navigating the commercial landscape of high-purity 3-Amino-4-fluorobenzaldehyde, ensuring the reliability and reproducibility of your research and development efforts.

The Strategic Importance of 3-Amino-4-fluorobenzaldehyde in Medicinal Chemistry

3-Amino-4-fluorobenzaldehyde is a trifunctional aromatic compound featuring an aldehyde, a primary amine, and a fluorine atom. This unique arrangement of functional groups offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. The aldehyde group serves as a handle for various transformations, including reductive aminations and Wittig reactions, to build diverse side chains. The amino group is a key site for amide bond formation, a ubiquitous linkage in drug molecules. Crucially, the fluorine atom, ortho to the amino group, can significantly influence the physicochemical properties of the final compound, such as metabolic stability, binding affinity, and pKa, through its electron-withdrawing effects and ability to form favorable interactions with biological targets.

Navigating the Commercial Supplier Landscape

The selection of a reliable supplier for high-purity 3-Amino-4-fluorobenzaldehyde is a critical decision that can impact project timelines and data quality. The following table provides a comparative overview of prominent commercial suppliers. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity and impurity profiles.

| Supplier | Product Number (Example) | Stated Purity | Available Quantities | Key Considerations |

| Sigma-Aldrich (Merck) | ADVH99C14B84 (as HCl salt) | 95% | Custom | Often provides extensive documentation and technical support. Note that the free base may have different specifications. |

| BLD Pharm | 1005507-27-6[1] | Information available upon request | Gram to multi-gram scale | Offers a range of building blocks for drug discovery and provides access to NMR, HPLC, and other analytical data upon request.[1] |

| Chem-Impex | 02436 | ≥ 99% (GC) | Gram to multi-gram scale | Specializes in intermediates for pharmaceutical and biotech industries. |

| TCI Chemicals | Not readily available | - | - | While a major supplier, a specific listing for this compound was not immediately found, warranting a direct inquiry. |

Supplier Qualification Workflow:

Caption: A logical workflow for selecting a suitable commercial supplier.

Rigorous Quality Control and Analytical Validation

Independent verification of the purity and identity of the received material is a cornerstone of good laboratory practice. A multi-technique approach is recommended for a comprehensive assessment.[2]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A well-developed reversed-phase HPLC method can effectively separate the main component from process-related impurities.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: A typical starting point is a linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh approximately 1 mg of 3-Amino-4-fluorobenzaldehyde and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

-

Analysis: Inject 10 µL of the sample solution. The purity is typically calculated based on the area percentage of the main peak. For accurate quantification, a reference standard and calibration curve are necessary.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any residual solvents or major impurities. The ¹H NMR spectrum of 3-Amino-4-fluorobenzaldehyde is expected to show characteristic signals for the aldehyde proton, the aromatic protons with their specific splitting patterns due to fluorine-hydrogen coupling, and the amine protons.

Experimental Protocol: ¹H NMR Analysis

-

Instrumentation: A ≥400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure. For example, the aldehyde proton should appear as a singlet around 9.8 ppm, and the aromatic protons will exhibit complex splitting patterns characteristic of the substitution pattern.[3][4]

Understanding Synthetic Routes and Potential Impurities

Knowledge of the synthetic pathway to 3-Amino-4-fluorobenzaldehyde is crucial for anticipating potential impurities. A common synthetic route starts from a more readily available substituted fluorobenzene.

Illustrative Synthetic Pathway and Potential Impurities:

Caption: A simplified synthetic route illustrating the origin of potential impurities.

Common Impurities to Consider:

-

Residual Starting Materials: Incomplete reaction can lead to the presence of the starting material in the final product.

-

Isomeric Impurities: The presence of other positional isomers in the starting material will likely carry through the synthesis.

-

Byproducts of the Reaction: Depending on the specific reagents and conditions used, side reactions can generate related impurities.

-

Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

Application in the Synthesis of Kinase Inhibitors

3-Amino-4-fluorobenzaldehyde is a valuable precursor for the synthesis of various kinase inhibitors, which are a cornerstone of modern cancer therapy.[5][6] The unique substitution pattern of this molecule allows for its incorporation into scaffolds that can effectively target the ATP-binding site of kinases.

A prominent example is in the development of inhibitors for kinases such as the Epidermal Growth Factor Receptor (EGFR) and BCR-ABL.[5][7] The general strategy involves using the amino group to form a key interaction with the kinase hinge region, while the rest of the molecule is elaborated to occupy the hydrophobic pocket and solvent-exposed regions of the active site.

Illustrative Kinase Inhibitor Synthesis Pathway:

Caption: A generalized synthetic scheme for kinase inhibitors utilizing 3-Amino-4-fluorobenzaldehyde.

Conclusion

The procurement of high-purity 3-Amino-4-fluorobenzaldehyde is a critical first step in the synthesis of novel drug candidates. A meticulous approach to supplier selection, coupled with rigorous in-house analytical validation, is paramount to ensuring the quality and reproducibility of research outcomes. By understanding the potential impurities and the strategic utility of this versatile building block, researchers can confidently advance their drug discovery programs.

References

-

PMC (PubMed Central). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

-

IndiaMART. Fluoro Benzaldehyde. [Link]

-

Supporting Information. 1H NMR spectrum of 4-fluorobenzaldehyde (4). [Link]

-

RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

-

MDPI. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. [Link]

-

PubChem. 4-Amino-3-fluorobenzaldehyde. [Link]

-

PubMed. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. [Link]

- Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Sdfine. 4-fluorobenzaldehyde lr (for synthesis). [Link]

-

RSC Publishing. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. [Link]

-

Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

- Google Patents. HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

PubChem. 4-Fluorobenzaldehyde. [Link]

Sources

- 1. 1005507-27-6|3-Amino-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Fluorobenzaldehyde(456-48-4) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

synthesis of 3-Amino-4-fluorobenzaldehyde from 4-fluoronitrobenzene

Abstract

3-Amino-4-fluorobenzaldehyde is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring adjacent amino and fluoro groups, makes it a desirable building block for creating complex molecular architectures. This guide provides a comprehensive overview of the most efficient and scientifically validated synthetic route to this compound. While the prompt specified 4-fluoronitrobenzene as a starting material, a direct conversion is regiochemically challenging. Therefore, this whitepaper details a more robust and industrially relevant two-step pathway commencing from 4-fluorobenzaldehyde. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a thorough analysis of the process, offering field-proven insights for researchers, chemists, and drug development professionals.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

A direct synthesis of 3-amino-4-fluorobenzaldehyde from 4-fluoronitrobenzene is impeded by the principles of electrophilic aromatic substitution. The reduction of 4-fluoronitrobenzene yields 4-fluoroaniline. In this intermediate, the powerful ortho-, para-directing amino group would direct subsequent formylation to the C2 position, yielding the undesired 2-amino-5-fluorobenzaldehyde isomer.

Therefore, a more logical and efficient strategy involves installing the functional groups in a different order. The most effective retrosynthetic disconnection for 3-amino-4-fluorobenzaldehyde leads to the intermediate 4-fluoro-3-nitrobenzaldehyde, which in turn is synthesized from the readily available starting material, 4-fluorobenzaldehyde.

This pathway is preferred for two key reasons:

-

Regiocontrol: The directing effects of the substituents in 4-fluorobenzaldehyde guide the incoming nitro group to the correct C3 position. The formyl group (-CHO) is a meta-director, while the fluorine (-F) is an ortho-, para-director. Their combined influence favors nitration at the position that is meta to the aldehyde and ortho to the fluorine.

-

Efficiency: This two-step process—nitration followed by reduction—is a high-yielding and well-documented sequence in organic synthesis, ensuring reproducibility and scalability.

Caption: Retrosynthetic analysis for 3-Amino-4-fluorobenzaldehyde.

Detailed Synthetic Pathway and Protocols

The synthesis is executed in two primary stages: the nitration of 4-fluorobenzaldehyde and the subsequent reduction of the nitro intermediate.

Step 1: Nitration of 4-Fluorobenzaldehyde to 4-Fluoro-3-nitrobenzaldehyde

This reaction is a classic electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids, acts as the electrophile. Precise temperature control is critical to prevent over-nitration and side-product formation.

Experimental Protocol:

-

Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

-

Reagent Charging: Charge concentrated sulfuric acid (H₂SO₄) into the flask and cool to 0-5 °C.

-

Substrate Addition: Slowly add 4-fluorobenzaldehyde to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid in the dropping funnel.

-

Reaction: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature strictly between 0 °C and 5 °C.

-

Digestion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour to ensure complete conversion.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

-

Isolation & Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from a suitable solvent, such as ethanol/water, can be performed to achieve high purity. A yield of approximately 88% can be expected.[1]

Data Summary: 4-Fluoro-3-nitrobenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO₃ | [2] |

| Molecular Weight | 169.11 g/mol | [2] |

| Appearance | Yellowish solid | [1] |

| Melting Point | 42-44 °C | [1] |

| Purity (Typical) | >97% | [2] |

Step 2: Reduction of 4-Fluoro-3-nitrobenzaldehyde to 3-Amino-4-fluorobenzaldehyde

The reduction of the aromatic nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is the preferred method in industrial and laboratory settings due to its high efficiency, clean reaction profile, and the ease of product isolation.[3][4]

Mechanism Insight:

Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), to facilitate the transfer of hydrogen (H₂) to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, which are sequentially reduced to the final amine.[5][6][7] The process is highly selective for the nitro group, leaving the aldehyde and other ring substituents intact under controlled conditions.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Slurry: In a hydrogenation vessel (e.g., a Parr shaker), add a suitable solvent such as ethanol or ethyl acetate, followed by the 4-fluoro-3-nitrobenzaldehyde intermediate.

-

Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

-

Reaction: Commence vigorous stirring and heat the mixture to a moderate temperature (e.g., 25-50 °C). Monitor the reaction progress by observing hydrogen uptake.

-

Filtration: Once hydrogen consumption ceases, cool the vessel, vent the pressure, and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-fluorobenzaldehyde. The product can be further purified by recrystallization if necessary.

Data Summary: 3-Amino-4-fluorobenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO | [8] |

| Molecular Weight | 139.13 g/mol | [8] |

| Appearance | Dark-brown or yellow powder | [9] |

| Purity (Typical) | >95% | [9] |

Overall Synthesis Workflow

The complete, optimized process is a streamlined and efficient pathway from a common starting material to the high-value final product.

Caption: Optimized two-step synthesis workflow.

Safety and Handling Considerations

-

Nitration: The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation catalyst (Pd/C) is pyrophoric, especially after use, and should be handled with care. The catalyst should be filtered under a wet or inert atmosphere and never allowed to dry in the open air.

Conclusion

The synthesis of 3-amino-4-fluorobenzaldehyde is most effectively and safely achieved through a two-step sequence starting from 4-fluorobenzaldehyde. This method, involving a regioselective nitration followed by a clean catalytic hydrogenation, provides a reliable and scalable route to a high-purity product. By understanding the principles of directing group effects and choosing the appropriate synthetic strategy, chemists can efficiently produce this valuable intermediate, bypassing the regiochemical hurdles presented by alternative, less direct pathways. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this synthesis in a research or drug development setting.

References

-

A New Mechanism of Aromatic Nitro Compounds Hydrogenation over Au/TiO2 Catalyst. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (n.d.). Mettler Toledo. Retrieved January 21, 2026, from [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.

- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry, 14(2).

-

Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. (2021). RSC Publishing. Retrieved January 21, 2026, from [Link]

- Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (n.d.). Google Patents.

-

Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022). MDPI. Retrieved January 21, 2026, from [Link]

-

4-Amino-3-fluorobenzaldehyde. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. (1991). PubMed. Retrieved January 21, 2026, from [Link]

- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals. (n.d.). Google Patents.

-

Analysis of the reduction product of 3-nitrobenzaldehyde. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved January 21, 2026, from [Link]

- Synthetic method of 4-fluorobenzaldehyde. (n.d.). Google Patents.

-

3-Fluoro-4-nitrobenzaldehyde. (n.d.). Chem-Impex. Retrieved January 21, 2026, from [Link]

-

4-Fluoro-3-nitrobenzaldehyde. (n.d.). Chem-Impex. Retrieved January 21, 2026, from [Link]

-

4-Fluorobenzaldehyde. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- Production of 4-fluorobenzaldehyde. (n.d.). Google Patents.

-

4-Fluoro-3-nitrobenzaldehyde. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]

- 2. 4-Fluoro-3-nitrobenzaldehyde | C7H4FNO3 | CID 598129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Page loading... [guidechem.com]

- 9. 3-Amino-4-fluorobenzaldehyde hydrochloride [sigmaaldrich.com]

electrophilic and nucleophilic sites of 3-Amino-4-fluorobenzaldehyde

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Amino-4-fluorobenzaldehyde

Executive Summary

3-Amino-4-fluorobenzaldehyde is a trifunctional aromatic compound that serves as a highly versatile building block in the synthesis of pharmaceuticals and advanced materials. The strategic positioning of an electron-donating amino group, an electron-withdrawing fluorine atom, and a reactive aldehyde moiety on the benzene ring imparts a complex and valuable reactivity profile. This guide provides a detailed analysis of the molecule's electronic architecture to identify its key electrophilic and nucleophilic sites. By examining the interplay of inductive and resonance effects, we delineate the molecule's behavior in various reaction classes, including nucleophilic addition, nucleophilic aromatic substitution (SNAr), and reactions at the nucleophilic amino group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold for the rational design and synthesis of novel chemical entities.

Deconstructing the Electronic Architecture

The reactivity of 3-Amino-4-fluorobenzaldehyde is not merely the sum of its parts but rather a product of the complex electronic interplay between its three key functional groups. Understanding their individual and collective influence on the aromatic system is paramount to predicting and controlling its chemical behavior.

Analysis of Substituent Electronic Effects

The distribution of electron density within the molecule is dictated by a combination of inductive and resonance effects exerted by each substituent.

-

Amino Group (-NH₂ at C3): The nitrogen atom's lone pair of electrons makes the amino group a potent electron-donating group (EDG) through resonance (a +M effect).[1][2] This effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group (C2, C4, and C6). While nitrogen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant, classifying the amino group as a strong ring activator.[2]

-

Fluoro Group (-F at C4): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the carbon atom to which it is attached.[3] Concurrently, its lone pairs can be donated into the aromatic ring via resonance (+M effect). For halogens, the strong -I effect typically outweighs the +M effect, making them deactivating groups overall. However, this resonance donation still directs incoming electrophiles to the ortho and para positions.

-

Aldehyde Group (-CHO at C1): The aldehyde is a strong electron-withdrawing group (EWG) through both induction and resonance (-I and -M effects).[1][4] The carbonyl carbon is highly electrophilic, and the group pulls electron density out of the aromatic ring, deactivating it towards electrophilic attack.[4]

The combination of these effects creates a nuanced electronic landscape, defining distinct regions of high and low electron density that serve as the molecule's reactive centers.

Caption: Electronic influence of substituents on the aromatic ring.

Mapping the Primary Reactive Sites

The competing and reinforcing electronic effects of the substituents create distinct electrophilic and nucleophilic centers within 3-Amino-4-fluorobenzaldehyde.

Nucleophilic Sites

These are electron-rich areas prone to attack by electrophiles.

-

Amino Nitrogen (N): The lone pair of electrons on the nitrogen atom of the amino group is the most prominent nucleophilic site. It readily reacts with a wide range of electrophiles, such as alkyl halides and acyl chlorides.

-

Aromatic Ring (C2, C6): The powerful electron-donating effect of the amino group at C3 significantly increases the electron density at the ortho positions (C2 and C6), making them susceptible to electrophilic aromatic substitution. Position C2 is particularly activated.

-

Aromatic Ring (C5): While less activated than C2 and C6, the C5 position still experiences some increase in electron density from the amino group and is a potential, albeit minor, site for electrophilic attack.

Electrophilic Sites

These are electron-deficient areas susceptible to attack by nucleophiles.

-

Carbonyl Carbon (of CHO): The polarization of the carbon-oxygen double bond, amplified by the electron-withdrawing nature of the aromatic system, renders the aldehyde's carbonyl carbon highly electrophilic.[4] This is the primary site for nucleophilic addition reactions.

-

Aromatic Carbon C4 (ipso-substitution): The carbon atom bonded to the fluorine is a key electrophilic center for Nucleophilic Aromatic Substitution (SNAr). The reaction is facilitated by two factors: fluorine is a good leaving group in SNAr, and the position is activated towards nucleophilic attack by the strong electron-withdrawing aldehyde group.[5][6]

Caption: Primary electrophilic and nucleophilic sites.

Reaction Protocols & Methodologies

The dual reactivity of 3-Amino-4-fluorobenzaldehyde allows it to participate in a wide array of chemical transformations. Below are representative protocols that exploit its key reactive sites.

Reaction at an Electrophilic Site: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the fluoride at the C4 position by a secondary amine, a common strategy in drug development for scaffold modification. The electron-withdrawing aldehyde group is crucial for activating the ring towards this type of transformation.[5][6]

Workflow: Synthesis of 3-Amino-4-(piperidin-1-yl)benzaldehyde

Caption: Workflow for a typical SNAr reaction.

Step-by-Step Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Amino-4-fluorobenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and dimethyl sulfoxide (DMSO) as the solvent.

-

Reagent Addition: Add piperidine (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 110 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The polar aprotic solvent (DMSO) stabilizes the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, accelerating the reaction. The base neutralizes the HF that is formed.

-

-

Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-Amino-4-(piperidin-1-yl)benzaldehyde.

-

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the disappearance of the C-F coupling and the appearance of signals corresponding to the piperidine moiety.

-

Reaction at a Nucleophilic Site: Reductive Amination

This protocol utilizes the nucleophilicity of the amino group in a reaction with another carbonyl compound, followed by reduction. However, a more direct example showcasing the aldehyde's electrophilicity is a Wittig reaction.

Workflow: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a reliable method for converting aldehydes into alkenes. It demonstrates the high electrophilicity of the carbonyl carbon.[4]

Step-by-Step Protocol:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi, 1.05 eq), dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which the solution will typically turn a distinct color (e.g., deep orange or yellow), indicating the formation of the phosphorus ylide.

-

Causality: The strong base is required to deprotonate the phosphonium salt to generate the nucleophilic ylide. Anhydrous and inert conditions are critical as both the base and the ylide are reactive towards water and oxygen.

-

-

Aldehyde Addition: Dissolve 3-Amino-4-fluorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography to yield the pure 3-amino-4-fluorostyrene.

-

Self-Validation: Successful reaction is confirmed by NMR spectroscopy, which will show the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of new vinyl proton signals (~5-7 ppm).

-

Summary of Reactivity

The following table summarizes the key reactive sites of 3-Amino-4-fluorobenzaldehyde and the types of chemical transformations they readily undergo.

| Reactive Site | Type | Dominant Electronic Effect | Common Reactions |

| Aldehyde Carbonyl (C=O) | Electrophilic | -M, -I from CHO group | Nucleophilic Addition (e.g., Wittig, Grignard), Reductive Amination, Knoevenagel Condensation[4][6] |

| Amino Group (-NH₂) | Nucleophilic | +M from N lone pair | Acylation, Alkylation, Diazotization |

| Aromatic Carbon C4 | Electrophilic | Activated by -M of CHO | Nucleophilic Aromatic Substitution (SNAr)[5] |

| Aromatic Carbons C2, C6 | Nucleophilic | Activated by +M of NH₂ | Electrophilic Aromatic Substitution (e.g., Bromination) |

Conclusion

3-Amino-4-fluorobenzaldehyde is a privileged scaffold whose utility is derived from its well-defined and predictable points of reactivity. The carbonyl carbon stands as a potent electrophilic center for nucleophilic additions, while the fluorine-bearing C4 carbon is primed for nucleophilic aromatic substitution. Concurrently, the amino group and the activated C2/C6 positions of the ring provide key nucleophilic handles for further functionalization. A thorough understanding of the underlying electronic effects empowers chemists to selectively address these sites, making 3-Amino-4-fluorobenzaldehyde an invaluable tool in the design and execution of complex synthetic strategies, particularly within the realm of medicinal chemistry and drug discovery.

References

-

Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]

-

How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. Reddit. [Link]

-

Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Substituent Effects. University of Calgary. [Link]

-

Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Fluoro-4-(methylamino)benzaldehyde | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of 3-Amino-4-fluorobenzaldehyde: A Senior Application Scientist's Perspective

Abstract

3-Amino-4-fluorobenzaldehyde is a pivotal building block in modern synthetic chemistry, particularly within the realms of drug discovery and materials science. Its synthetic utility is derived from the complex interplay of three distinct functional groups on a single aromatic scaffold: a reactive aldehyde, a nucleophilic amino group, and a strongly electronegative fluorine atom. This guide provides an in-depth analysis of the electronic and steric factors governing the molecule's reactivity. We will dissect the synergistic and antagonistic effects of the amino and fluoro substituents on the aldehyde's electrophilicity, the nucleophilicity of the amino group itself, and the susceptibility of the aromatic ring to both electrophilic and nucleophilic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile intermediate.

The Electronic Architecture of 3-Amino-4-fluorobenzaldehyde

To comprehend the reactivity of 3-Amino-4-fluorobenzaldehyde, one must first appreciate its intricate electronic landscape. The reactivity of each functional group is not an isolated property but is profoundly modulated by the electronic contributions of its neighbors.

-

The Aldehyde Group (-CHO): The carbonyl group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, rendering the carbonyl carbon susceptible to nucleophilic attack.[1] The primary reactivity of the molecule is often centered here.

-

The Amino Group (-NH₂): Positioned meta to the aldehyde, the amino group exerts two opposing electronic effects:

-

+M (Mesomeric) Effect: The nitrogen's lone pair of electrons can be delocalized into the aromatic ring through resonance. This electron-donating effect increases the electron density of the ring and, by extension, the carbonyl carbon, which tends to decrease the aldehyde's electrophilicity.

-

-I (Inductive) Effect: As nitrogen is more electronegative than carbon, it withdraws electron density through the sigma bond framework. This effect is generally weaker than its powerful mesomeric donation.

-

-

The Fluorine Atom (-F): Located para to the aldehyde and ortho to the amino group, fluorine also exhibits dual electronic influences:

-

-I (Inductive) Effect: Fluorine is the most electronegative element, resulting in a potent electron-withdrawing inductive effect that pulls electron density from the aromatic ring.[2] This effect significantly increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

-

+M (Mesomeric) Effect: Like the amino group, fluorine's lone pairs can participate in resonance. However, for halogens, the inductive effect overwhelmingly dominates the mesomeric effect.

-

The Net Result: A Tuned Reactivity Profile

The overall reactivity of the aldehyde group in 3-Amino-4-fluorobenzaldehyde is a delicate balance of these competing forces. The powerful -I effect of the fluorine atom at the para position is the dominant factor, strongly enhancing the carbonyl carbon's electrophilicity. While the meta-amino group's +M effect provides some electronic shielding, it is insufficient to counteract the fluorine's influence.

Consequently, the aldehyde in 3-Amino-4-fluorobenzaldehyde is more reactive towards nucleophiles than in 3-aminobenzaldehyde or unsubstituted benzaldehyde, but less reactive than in 4-fluorobenzaldehyde where there is no opposing electron-donating group.

Simultaneously, the fluorine atom's strong -I effect, being ortho to the amino group, significantly reduces the electron density on the nitrogen atom. This makes the amino group less basic and less nucleophilic compared to aniline or 3-aminobenzaldehyde.

Sources

Methodological & Application

Synthesis of Schiff Bases Using 3-Amino-4-fluorobenzaldehyde: A Comprehensive Guide for Researchers

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of Schiff bases utilizing 3-Amino-4-fluorobenzaldehyde as a key precursor. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a pivotal class of compounds with extensive applications in medicinal chemistry, catalysis, and materials science.[1][2][3][4] The strategic incorporation of a fluorine atom and an amino group in the benzaldehyde moiety offers unique electronic properties and versatile reactivity, making 3-Amino-4-fluorobenzaldehyde an attractive starting material for generating novel molecular architectures. This document elucidates the fundamental reaction mechanisms, presents validated experimental protocols for various synthetic methodologies—including conventional heating, microwave-assisted, and ultrasound-assisted techniques—and details the essential characterization methods. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide aims to empower researchers to synthesize and characterize these valuable compounds with precision and confidence.

Introduction: The Significance of Fluorinated Schiff Bases

Schiff bases, formed through the condensation of a primary amine with a carbonyl compound, are integral to modern synthetic chemistry.[1][2][5] Their biological significance is well-documented, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6][7] The introduction of a fluorine atom into the molecular scaffold of a Schiff base can profoundly influence its physicochemical and biological properties.[3] Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially enhancing its binding affinity to biological targets and improving metabolic stability.

3-Amino-4-fluorobenzaldehyde presents a unique bifunctional starting material. The aldehyde group readily participates in Schiff base formation, while the amino group offers a secondary reaction site for further derivatization, enabling the construction of more complex and diverse chemical entities. This dual reactivity makes it a valuable building block in the combinatorial synthesis of compound libraries for drug discovery and materials science.

The Underpinning Chemistry: Mechanism of Schiff Base Formation